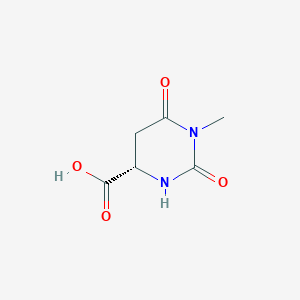

(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

Description

Properties

IUPAC Name |

(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c1-8-4(9)2-3(5(10)11)7-6(8)12/h3H,2H2,1H3,(H,7,12)(H,10,11)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHDGNNXTNENIF-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C[C@H](NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542516 | |

| Record name | (4S)-1-Methyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103365-69-1 | |

| Record name | (4S)-Hexahydro-1-methyl-2,6-dioxo-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103365-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-1-Methyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyrimidinecarboxylic acid, hexahydro-1-methyl-2,6-dioxo-, (4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Guide to the Synthesis of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. This molecule, also known as 1-Methyl-L-4,5-dihydroorotic acid, is a derivative of dihydroorotic acid, a key intermediate in the de novo pyrimidine biosynthesis pathway. This guide details the synthetic approach, experimental protocols, and the biological context of this compound.

Synthetic Approach

The synthesis of this compound logically commences with a chiral precursor that establishes the (4S)-stereochemistry. The most common and efficient strategy involves the use of L-aspartic acid. The core of the synthesis is a cyclocondensation reaction that forms the 1,3-diazinane-2,6-dione (also known as a dihydroorotate) ring system.

The key steps in the synthesis are:

-

N-carbamoylation of L-aspartic acid: The amino group of L-aspartic acid is reacted with a reagent that introduces a methylated carbamoyl group.

-

Cyclization: The resulting intermediate undergoes an intramolecular condensation to form the six-membered heterocyclic ring.

A plausible and efficient method involves the reaction of L-aspartic acid with N-methylurea in a suitable solvent under conditions that promote cyclization.

Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a general procedure can be inferred from established methods for the synthesis of dihydroorotic acid and its derivatives. The following is a representative, generalized protocol.

Reaction Scheme:

Caption: General synthetic scheme for this compound.

Materials:

-

L-Aspartic Acid

-

N-Methylurea

-

A high-boiling polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

-

Acid or base catalyst (optional, to be determined empirically)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-aspartic acid (1 equivalent) and N-methylurea (1.1 equivalents).

-

Dissolution: Add a suitable high-boiling polar aprotic solvent (e.g., DMF) to the flask to dissolve the reactants.

-

Reaction: Heat the reaction mixture to a temperature between 100-150 °C. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3.

-

Extraction: Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 103365-69-1 |

| Molecular Formula | C₆H₈N₂O₄ |

| Molecular Weight | 172.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 212-214 °C |

| Solubility | Sparingly soluble in DMF, slightly soluble in DMSO and Methanol |

| Stereochemistry | (4S) |

Spectroscopic Data (Predicted/Typical):

-

¹H NMR: Peaks corresponding to the methyl group protons, the diastereotopic methylene protons of the ring, the methine proton at the chiral center, and the carboxylic acid proton.

-

¹³C NMR: Resonances for the two carbonyl carbons, the methyl carbon, the methylene carbon, the methine carbon, and the carboxylic acid carbon.

-

IR (Infrared Spectroscopy): Characteristic absorptions for N-H stretching (if tautomerism occurs), C=O stretching (amide and carboxylic acid), and O-H stretching (carboxylic acid).

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound.

Biological Context and Signaling Pathway

This compound is an analog of dihydroorotic acid, a crucial intermediate in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of pyrimidine nucleotides (UTP and CTP), which are vital for DNA and RNA synthesis.

The key enzyme in this context is Dihydroorotate Dehydrogenase (DHODH) , which catalyzes the oxidation of dihydroorotate to orotate. As an analog, this compound is expected to interact with DHODH, potentially acting as a substrate or an inhibitor. Inhibition of DHODH is a validated therapeutic strategy for the treatment of autoimmune diseases and cancer, as rapidly proliferating cells are highly dependent on the de novo pyrimidine synthesis pathway.

Caption: The de novo pyrimidine biosynthesis pathway and the potential interaction of the target molecule.

Conclusion

Spectroscopic Analysis of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid, a derivative of the endogenous metabolite L-Dihydroorotic acid. Due to the limited availability of direct experimental data for the N-methylated compound, this document presents a detailed analysis of the parent compound, L-Dihydroorotic acid, and provides predicted spectroscopic data for the target molecule based on established principles of spectroscopy. This guide is intended to serve as a robust resource for the characterization and analysis of this and related compounds.

Introduction

This compound is a methylated derivative of (4S)-2,6-dioxohexahydro-4-pyrimidinecarboxylic acid, also known as L-Dihydroorotic acid. L-Dihydroorotic acid is an intermediate in the de novo biosynthesis of pyrimidines.[1] The addition of a methyl group at the N1 position can significantly alter the compound's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design and development. Accurate spectroscopic analysis is paramount for the unequivocal identification and characterization of this molecule.

This guide covers the primary spectroscopic techniques used for the structural elucidation of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted and Comparative Spectroscopic Data

The following sections present the available spectroscopic data for the parent compound, L-Dihydroorotic acid, and the predicted data for this compound. These predictions are based on the known effects of N-methylation on the spectra of related cyclic urea and pyrimidine structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For the target compound, ¹H and ¹³C NMR are essential for confirming the presence and connectivity of all atoms.

Table 1: ¹H NMR Spectroscopic Data of L-Dihydroorotic Acid and Predicted Data for this compound

| Proton | L-Dihydroorotic Acid ¹H Chemical Shift (ppm) in D₂O [1] | Predicted ¹H Chemical Shift (ppm) for N-methylated derivative | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H4 | 4.10 - 4.13 | ~4.2 | dd | J = 9.0, 4.0 |

| H5a | 2.76 - 2.81 | ~2.8 | m | - |

| H5b | 2.95 - 3.00 | ~3.0 | m | - |

| N1-CH₃ | - | ~3.1 | s | - |

| N1-H | - | - | - | - |

| N3-H | - | ~8.0 | br s | - |

| COOH | - | ~12.5 | br s | - |

Table 2: ¹³C NMR Spectroscopic Data of L-Dihydroorotic Acid and Predicted Data for this compound

| Carbon | L-Dihydroorotic Acid ¹³C Chemical Shift (ppm) in D₂O [1] | Predicted ¹³C Chemical Shift (ppm) for N-methylated derivative |

| C2 | - | ~153 |

| C4 | 54.11 | ~55 |

| C5 | 35.86 | ~36 |

| C6 | - | ~168 |

| N1-CH₃ | - | ~28 |

| COOH | - | ~175 |

Note: Chemical shifts are highly dependent on the solvent and pH. The predicted values are estimates and may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for the target compound are associated with the carboxylic acid and the cyclic urea moieties.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad |

| N-H (Amide) | Stretching | 3200 - 3100 | Medium |

| C-H (Aliphatic & N-CH₃) | Stretching | 3000 - 2850 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1760 - 1740 | Strong |

| C=O (Urea C6) | Stretching | 1710 - 1690 | Strong |

| C=O (Urea C2) | Stretching | 1680 - 1660 | Strong |

| N-H (Amide) | Bending | 1550 - 1530 | Medium |

| C-N | Stretching | 1450 - 1350 | Medium |

| C-O | Stretching | 1320 - 1210 | Medium |

| O-H | Bending | 1440 - 1395 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₈N₂O₄ |

| Molecular Weight | 172.14 g/mol |

| Ionization Mode | Electrospray (ESI), positive or negative ion mode |

| Predicted [M+H]⁺ | 173.0506 |

| Predicted [M-H]⁻ | 171.0387 |

| Predicted [M+Na]⁺ | 195.0325 |

| Key Fragmentation Pathways | Loss of H₂O from the carboxylic acid, loss of CO₂, decarboxylation, and cleavage of the diazinane ring. |

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). DMSO-d₆ is often suitable for observing exchangeable protons like NH and OH.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a standard ¹H spectrum with the following parameters:

-

Pulse program: zg30

-

Spectral width: -2 to 14 ppm

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay (d1): 2 seconds

-

Acquisition time: ~4 seconds

-

-

Process the data with an exponential window function (line broadening of 0.3 Hz) and perform Fourier transformation.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with the following parameters:

-

Pulse program: zgpg30

-

Spectral width: -10 to 200 ppm

-

Number of scans: 1024 or more

-

Relaxation delay (d1): 2 seconds

-

-

Process the data with an exponential window function (line broadening of 1-2 Hz).

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

2D NMR (optional but recommended):

-

COSY: To establish ¹H-¹H correlations.

-

HSQC: To determine one-bond ¹H-¹³C correlations.

-

HMBC: To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Spectral range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Perform ATR correction on the resulting spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: High-Resolution Mass Spectrometer (HRMS) such as a Q-TOF or Orbitrap, coupled to a liquid chromatography system (LC-MS).

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

Data Acquisition (LC-MS):

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound.

-

Flow rate: 0.2 - 0.4 mL/min.

-

-

Mass Spectrometry (ESI):

-

Ionization mode: Positive and negative.

-

Mass range: 50 - 500 m/z.

-

Acquire both full scan MS and tandem MS (MS/MS) data. For MS/MS, select the precursor ion ([M+H]⁺ or [M-H]⁻) and apply collision-induced dissociation (CID).

-

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis and a logical relationship for structural elucidation.

Caption: Experimental workflow for spectroscopic analysis.

References

In-depth Technical Guide: (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

Executive Summary

This document serves as an in-depth technical guide on the chemical properties, experimental protocols, and biological significance of this compound. Extensive searches of chemical databases and scientific literature were conducted to compile the information presented herein. However, it is critical to note that no specific data for a compound with the exact name "this compound" could be located.

The search results consistently pointed to related but structurally distinct molecules. This suggests that the requested compound may be novel, not widely synthesized or characterized, or is referred to by a different nomenclature that is not indexed in standard chemical databases. The information that follows is based on general principles of related chemical structures, such as methylated pyrimidine derivatives and cyclic ureides. This guide will therefore focus on the broader class of compounds to provide a foundational understanding that may be applicable to the target molecule, should its existence be confirmed.

Introduction to N-Methylated Cyclic Ureides and Pyrimidine Carboxylic Acids

The structure "this compound" describes a derivative of a dihydrouracil, which is a cyclic ureide. The key features are:

-

A six-membered 1,3-diazinane ring with two carbonyl groups (dioxo).

-

A methyl group on one of the nitrogen atoms (N1).

-

A carboxylic acid group at the 4th position.

-

A specific stereochemistry at the 4th position ((4S)).

N-methylation is a common modification in both natural products and synthetic molecules, often influencing their pharmacological properties. Backbone N-methylation in cyclic peptides, for instance, can impact their conformational states and physical properties.

General Chemical Properties of Related Compounds

While specific quantitative data for the target molecule is unavailable, the following table summarizes the general properties that could be anticipated based on similar structures found in the literature.

| Property | General Description for Related Compounds |

| Molecular Formula | C₆H₈N₂O₄ |

| Molecular Weight | 188.14 g/mol |

| Physical State | Likely a solid at room temperature. |

| Solubility | Expected to have some solubility in water due to the carboxylic acid and polar carbonyl groups. Solubility would be pH-dependent. Likely soluble in polar organic solvents like DMSO and DMF. |

| Acidity (pKa) | The carboxylic acid group would make the compound acidic. The pKa is expected to be in the range of typical carboxylic acids (around 2-5). The N-H proton could also exhibit weak acidity. |

| Melting Point | Expected to be relatively high, likely with decomposition, a characteristic of many amino acid and carboxylic acid derivatives. |

Potential Synthetic Approaches

The synthesis of N-methylated cyclic ureides with a carboxylic acid function can be challenging. A potential retrosynthetic analysis suggests that the molecule could be assembled from precursors like N-methylated amino acids or by modifying a pre-existing pyrimidine ring.

A generalized synthetic workflow is proposed below.

Caption: Generalized synthetic strategies.

Experimental Protocol Considerations:

-

Starting Materials: A potential starting material could be a derivative of aspartic acid, where the amino group is methylated.

-

Cyclization: The 1,3-diazinane-2,6-dione ring could be formed by reacting the N-methylated amino acid derivative with a phosgene equivalent or an activated carbonate source to form the cyclic ureide.

-

Purification: Purification would likely involve crystallization or chromatographic techniques such as HPLC, given the polar nature of the molecule.

-

Characterization: The structure of the synthesized compound would need to be confirmed using techniques like ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. Chiral chromatography or polarimetry would be necessary to confirm the (4S) stereochemistry.

Potential Biological Activity and Signaling Pathways

Given the structural similarity to pyrimidine bases found in nucleic acids, this compound could potentially interact with enzymes involved in nucleotide metabolism. It might act as an inhibitor or a substrate for these enzymes.

The diagram below illustrates a hypothetical mechanism of action where the compound could interfere with pyrimidine biosynthesis.

Caption: Hypothetical mechanism of action.

Conclusion and Future Directions

For researchers interested in this specific molecule, the following steps are recommended:

-

Confirm the Chemical Structure and Name: Double-check the accuracy of the chemical name and structure.

-

De Novo Synthesis: If the structure is correct, a synthetic route will need to be developed and executed.

-

Full Characterization: The synthesized compound must be fully characterized to confirm its structure, purity, and stereochemistry.

-

Biological Screening: Once the compound is available, its biological activity can be assessed through various in vitro and in vivo assays.

This document provides a foundational framework for initiating research on this potentially novel compound. Further experimental work is necessary to elucidate its specific properties and potential applications.

In-depth Technical Guide on the Biological Activity of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

A comprehensive review of the available scientific literature reveals a significant lack of specific data on the biological activity of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid. Despite extensive searches for this compound and its potential synonyms, no quantitative data, detailed experimental protocols, or established signaling pathways could be identified.

The scientific landscape is rich with research on structurally related compounds, particularly derivatives of 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid, which have demonstrated notable analgesic and anti-inflammatory properties. However, these compounds, while sharing certain heterocyclic features, belong to a different chemical class (benzothiazines) and cannot be used as a direct proxy for the biological effects of the specified diazinane derivative.

Similarly, searches for the core structure, 2,6-dioxo-1,3-diazinane-4-carboxylic acid, and its N-methylated analogs did not yield specific information on the (4S)-1-methyl variant. While general information on pyrimidine and diazinane derivatives exists, the specific biological profile of the requested molecule remains uncharacterized in the public domain.

Due to the absence of published research and experimental data on this compound, it is not possible to provide an in-depth technical guide that meets the core requirements of quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways. Further empirical research is required to elucidate the biological activity and potential therapeutic applications of this specific compound.

An In-depth Technical Guide on the Putative Mechanism of Action of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid is a synthetic derivative of L-dihydroorotic acid, a critical intermediate in the de novo pyrimidine biosynthesis pathway. While direct studies on this N-methylated compound are not extensively available in public literature, its structural similarity to the natural substrate of dihydroorotate dehydrogenase (DHODH) strongly suggests its mechanism of action involves the modulation of this enzyme. This technical guide consolidates the established knowledge surrounding the pyrimidine biosynthesis pathway, the function and structure of human DHODH, and the mechanisms of known DHODH inhibitors. We present a hypothesized mechanism for this compound as a competitive inhibitor of DHODH, supported by data from related compounds and general principles of medicinal chemistry. This document aims to provide a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of targeting pyrimidine synthesis.

Introduction: The Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis, as well as for the formation of glycoproteins and phospholipids.[1] This pathway consists of six enzymatic steps, culminating in the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[2][3]

The fourth step of this pathway is catalyzed by dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme that facilitates the oxidation of dihydroorotate to orotate.[4][5] This reaction is the only redox step in the pathway and is coupled to the mitochondrial electron transport chain via ubiquinone.[5][6] Due to its critical role in cell proliferation, DHODH has emerged as a significant therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[7][8]

The natural substrate for human DHODH is (S)-dihydroorotic acid, also known as L-dihydroorotic acid.[9][10] The compound of interest, this compound, is a direct structural analog of this substrate, with the key difference being the methylation at the N1 position of the diazinane ring.

Dihydroorotate Dehydrogenase (DHODH): The Putative Target

Structure and Function

Human DHODH is a flavin-dependent mitochondrial enzyme located on the inner mitochondrial membrane.[4] It belongs to the class 2 family of DHODH enzymes, which are characterized by their membrane association and use of ubiquinone as an electron acceptor.[4][6] The enzyme is a monomeric protein with two main domains: an N-terminal domain that forms a hydrophobic tunnel for ubiquinone binding and a C-terminal α/β-barrel domain that contains the active site for dihydroorotate binding and the FMN cofactor.[4][11]

The catalytic mechanism involves the oxidation of dihydroorotate to orotate at the active site, with the concomitant reduction of FMN to FMNH₂. The reduced flavin is then reoxidized by ubiquinone, which shuttles the electrons to complex III of the respiratory chain.[6]

DHODH as a Therapeutic Target

Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to a cytostatic effect, particularly in rapidly proliferating cells such as cancer cells and activated lymphocytes.[1][8] This has led to the development of several DHODH inhibitors, including leflunomide and its active metabolite teriflunomide, which are used in the treatment of rheumatoid arthritis and multiple sclerosis.[4][12] Brequinar is another potent DHODH inhibitor that has been investigated for its anticancer and antiviral activities.[13][14]

Hypothesized Mechanism of Action of this compound

Given its close structural resemblance to the natural substrate L-dihydroorotic acid, this compound is hypothesized to act as a competitive inhibitor of dihydroorotate dehydrogenase (DHODH) .

The rationale for this hypothesis is as follows:

-

Substrate Mimicry: The core 2,6-dioxo-1,3-diazinane-4-carboxylic acid structure is identical to that of dihydroorotic acid, allowing it to be recognized and bind to the active site of DHODH.

-

N1-Methylation: The presence of a methyl group at the N1 position is a common modification in medicinal chemistry aimed at improving pharmacological properties.[15] This methyl group could potentially:

-

Enhance Binding Affinity: The methyl group may form favorable hydrophobic interactions within the active site of DHODH, leading to a tighter binding than the natural substrate and thus inhibiting the enzyme's function.

-

Prevent Catalysis: While the molecule may bind to the active site, the N1-methylation could sterically hinder the conformational changes required for the catalytic reaction to proceed or prevent the proper positioning of the substrate for oxidation.

-

The (4S) stereochemistry is crucial as it matches the stereospecificity of human DHODH for L-dihydroorotic acid.[9]

Signaling Pathway

The inhibition of DHODH by this compound would lead to the disruption of the de novo pyrimidine biosynthesis pathway. This would result in a depletion of the pyrimidine nucleotide pool, which in turn would inhibit DNA and RNA synthesis, leading to cell cycle arrest and a reduction in cell proliferation.

Caption: Hypothesized mechanism of DHODH inhibition.

Quantitative Data on DHODH Inhibition

While specific quantitative data for this compound is not available, the following table summarizes the inhibitory concentrations (IC₅₀) of well-characterized DHODH inhibitors against human DHODH. This provides a benchmark for the potential potency of novel inhibitors.

| Inhibitor | IC₅₀ (nM) for human DHODH | Reference |

| Brequinar | 5.2 | [13] |

| Teriflunomide (A77 1726) | 411 | [6] |

| Leflunomide | - (prodrug) | [12] |

| Indoluidin D | 210 | [6] |

| Farudodstat (ASLAN003) | 35 | [13] |

| AG-636 | 17 | [13] |

| H-006 | 3.8 | [16] |

Experimental Protocols

To evaluate the inhibitory activity of this compound on DHODH, a standard enzymatic assay can be employed.

DHODH Activity Assay

Objective: To determine the IC₅₀ value of a test compound against recombinant human DHODH.

Principle: The activity of DHODH is measured by monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor. The rate of DCIP reduction is proportional to the rate of dihydroorotate oxidation.

Materials:

-

Recombinant human DHODH (e.g., N-terminally truncated)

-

L-Dihydroorotic acid (substrate)

-

Coenzyme Q₁₀ (electron acceptor)

-

DCIP (colorimetric indicator)

-

Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

-

Test compound dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, Coenzyme Q₁₀, and DCIP.

-

Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (e.g., Brequinar).

-

Add recombinant human DHODH to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding L-dihydroorotic acid to each well.

-

Immediately monitor the decrease in absorbance at 600 nm over time using a microplate reader.

-

Calculate the initial reaction rates for each concentration of the test compound.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Experimental workflow for DHODH activity assay.

Conclusion

While direct experimental evidence is pending, the structural analogy of this compound to the natural substrate of DHODH provides a strong basis for its hypothesized mechanism of action as a competitive inhibitor of this key enzyme in the pyrimidine biosynthesis pathway. The N-methylation is a critical feature that may enhance its inhibitory potency. Further investigation through enzymatic assays and cellular studies is warranted to validate this hypothesis and to explore the therapeutic potential of this compound. The information and protocols provided in this guide offer a comprehensive framework for initiating such research.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidine Biosynthesis | PPTX [slideshare.net]

- 3. davuniversity.org [davuniversity.org]

- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 8. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]

- 9. Human Metabolome Database: Showing metabocard for L-Dihydroorotic acid (HMDB0003349) [hmdb.ca]

- 10. Hydroorotic acid, L- | C5H6N2O4 | CID 439216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. scbt.com [scbt.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity [pubmed.ncbi.nlm.nih.gov]

- 15. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid: A Technical Guide

Disclaimer: As of late 2025, a thorough review of scientific literature and chemical databases reveals no specific published data for "(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid." The following technical guide is a representative framework for the preliminary screening of a novel compound with this chemical structure, intended for researchers, scientists, and drug development professionals. The experimental protocols, data, and signaling pathways presented are hypothetical but are based on established methodologies in early-stage drug discovery.

Introduction

This compound is a cyclic urea derivative containing a chiral center and a carboxylic acid moiety. Such structures are of interest in medicinal chemistry due to their potential to mimic endogenous molecules and interact with a variety of biological targets. The preliminary screening of a novel compound like this is a critical first step in identifying potential therapeutic applications. This guide outlines a comprehensive, multi-step screening cascade designed to assess its biological activity, identify potential targets, and provide a foundation for further investigation.

Compound Properties and Handling

A summary of the theoretical properties of the subject compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₄ | Calculated |

| Molecular Weight | 188.14 g/mol | Calculated |

| XLogP3 | -1.5 | Predicted |

| Hydrogen Bond Donors | 2 | Predicted |

| Hydrogen Bond Acceptors | 4 | Predicted |

| IUPAC Name | This compound | - |

For experimental purposes, the compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Subsequent dilutions into aqueous assay buffers should be performed to achieve the desired final concentrations, ensuring that the final DMSO concentration is kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Experimental Protocols

Primary Screening: High-Throughput Screening (HTS)

The initial phase involves screening the compound against a broad panel of biological targets to identify any potential activity.

Objective: To identify initial "hits" by testing the compound's effect on a diverse range of molecular targets.

Methodology: Target-Based Enzymatic Assays

A representative protocol for a kinase inhibition assay is provided below.

-

Assay Principle: The assay measures the ability of the compound to inhibit the activity of a specific kinase (e.g., a tyrosine kinase). Kinase activity is quantified by measuring the phosphorylation of a substrate, often using a luminescence-based detection method.

-

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

384-well microplates

-

Acoustic liquid handler for compound dispensing

-

Plate reader with luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of the compound dilutions into the wells of a 384-well plate.

-

Add the kinase enzyme and substrate solution to the wells.

-

Incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for the reaction time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and detect the remaining ATP using the luminescent assay kit.

-

Measure luminescence on a plate reader. The signal is inversely proportional to kinase activity.

-

Include positive (no inhibitor) and negative (no enzyme) controls.

-

Data Presentation: Primary HTS Results

The results from a hypothetical primary screen against a panel of kinases are presented below. The data is shown as the percent inhibition at a single high concentration (e.g., 10 µM).

| Target | Gene Symbol | % Inhibition at 10 µM |

| Epidermal Growth Factor Receptor | EGFR | 8.2 |

| Vascular Endothelial Growth Factor Receptor 2 | KDR | 12.5 |

| Mitogen-activated protein kinase 1 | MAPK1 | 78.3 |

| Cyclin-dependent kinase 2 | CDK2 | 15.4 |

| Glycogen synthase kinase 3 beta | GSK3B | 89.1 |

Secondary Screening: Hit Confirmation and Dose-Response Analysis

Compounds that show significant activity in the primary screen ("hits") are advanced to secondary screening for confirmation and potency determination.

Objective: To confirm the activity of the primary hits and to determine their potency (e.g., IC50).

Methodology: Dose-Response Curve Generation

-

Assay Principle: The same assay as in the primary screen is used, but with a wider range of compound concentrations.

-

Procedure:

-

Prepare a 10-point, 3-fold serial dilution of the hit compounds.

-

Perform the kinase inhibition assay as described in section 3.1.

-

Plot the percent inhibition as a function of the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

-

Data Presentation: Dose-Response Data

Hypothetical IC50 values for the confirmed hits from the primary screen are shown below.

| Target | Gene Symbol | IC50 (µM) |

| Mitogen-activated protein kinase 1 | MAPK1 | 2.1 |

| Glycogen synthase kinase 3 beta | GSK3B | 0.8 |

Visualizations

Preliminary Screening Workflow

The following diagram illustrates the logical flow of the preliminary screening cascade, from initial testing to hit validation.

Hypothetical Signaling Pathway

Based on the hypothetical hit against GSK3B, the following diagram illustrates a simplified signaling pathway that could be modulated by an inhibitor of this kinase.

Conclusion and Future Directions

This technical guide provides a foundational framework for the preliminary screening of the novel compound this compound. The hypothetical results presented suggest a potential inhibitory activity against GSK3B.

Should such results be obtained in practice, the next steps would involve:

-

Orthogonal Assays: To confirm the binding of the compound to the target kinase using a different technology (e.g., surface plasmon resonance).

-

Selectivity Profiling: To assess the compound's activity against a broader panel of kinases to determine its selectivity.

-

Cell-Based Assays: To evaluate the compound's ability to modulate GSK3B activity in a cellular context and assess its effects on cell signaling and viability.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to improve potency and selectivity.

This systematic approach ensures that promising compounds are rigorously evaluated and prioritized for further development in the drug discovery pipeline.

Structural Elucidation of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the structural elucidation of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid, a derivative of the biologically significant L-dihydroorotic acid. Due to the limited availability of direct experimental data for the N1-methylated compound in public databases, this guide establishes a framework for its characterization. We present detailed spectroscopic data for the parent compound, L-dihydroorotic acid, and provide predicted values for the target molecule. This guide outlines standard experimental protocols for synthesis and spectroscopic analysis, forming a complete methodology for researchers engaged in the study of novel heterocyclic compounds.

Introduction

This compound, also known as N1-methyl-L-dihydroorotic acid, is a methylated derivative of L-dihydroorotic acid. L-dihydroorotic acid is a key intermediate in the de novo pyrimidine biosynthetic pathway, a fundamental process for DNA and RNA synthesis. The introduction of a methyl group at the N1 position of the diazinane ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications can, in turn, influence its biological activity, making it a compound of interest for drug discovery and development.

This guide provides a systematic approach to the structural elucidation of this target compound, leveraging data from its well-characterized parent molecule.

Predicted and Comparative Spectroscopic Data

While specific experimental data for this compound is not extensively available, its structure can be confidently predicted based on the known data for L-dihydroorotic acid. The primary differences in the spectra will arise from the addition of the N-methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectral Data

| Proton | L-Dihydroorotic Acid (Experimental, D₂O) Chemical Shift (ppm) [1][2] | This compound (Predicted) Chemical Shift (ppm) | Multiplicity | Integration |

| H4 | 4.11 - 4.13[1][2] | ~ 4.2 | dd | 1H |

| H5a | 2.77 - 2.81[1][2] | ~ 2.8 | m | 1H |

| H5b | 2.96 - 3.00[1][2] | ~ 3.0 | m | 1H |

| N1-CH₃ | - | ~ 3.1 | s | 3H |

| N3-H | N/A (D₂O) | N/A (D₂O) | - | - |

| COOH | N/A (D₂O) | N/A (D₂O) | - | - |

Prediction Rationale: The addition of the electron-donating methyl group at N1 is expected to cause a slight downfield shift for the adjacent H4 proton. A new singlet corresponding to the N1-methyl protons is predicted to appear around 3.1 ppm.

Table 2: ¹³C NMR Spectral Data

| Carbon | L-Dihydroorotic Acid (Experimental, DMSO-d₆) Chemical Shift (ppm) [1] | This compound (Predicted) Chemical Shift (ppm) |

| C2 | 153.25[1] | ~ 154 |

| C4 | 48.91[1] | ~ 50 |

| C5 | 32.73[1] | ~ 33 |

| C6 | 172.46[1] | ~ 173 |

| COOH | 169.02[1] | ~ 170 |

| N1-CH₃ | - | ~ 30 |

Prediction Rationale: The chemical shifts of the ring carbons are expected to be minimally affected by N-methylation. A new peak for the N1-methyl carbon is anticipated around 30 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data

| Parameter | L-Dihydroorotic Acid | This compound (Predicted) |

| Molecular Formula | C₅H₆N₂O₄[1] | C₆H₈N₂O₄ |

| Molecular Weight | 158.11 g/mol [1] | 172.14 g/mol |

| Predicted [M-H]⁻ | 157.0254[2] | 171.0415 |

| Predicted [M+H]⁺ | 159.0399 | 173.0556 |

| Key Fragments (Predicted for target) | Loss of H₂O, CO₂, COOH | Loss of H₂O, CO₂, COOH, fragmentation of the diazinane ring |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Absorptions for this compound |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Present |

| N-H (Amide) | 3400 - 3200 | Present (N3-H) |

| C-H (Aliphatic & N-CH₃) | 3000 - 2850 | Present |

| C=O (Carboxylic Acid & Amide) | 1760 - 1650 | Two distinct C=O stretching bands expected |

| C-N Stretch | 1400 - 1000 | Present |

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound.

Synthesis: N-Methylation of L-Dihydroorotic Acid

A common method for N-methylation of amides and related heterocycles involves the use of a methylating agent in the presence of a base.

-

Materials: L-Dihydroorotic acid, Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃), Dimethylformamide (DMF), Diethyl ether, Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve L-dihydroorotic acid in anhydrous DMF.

-

Add potassium carbonate to the solution and stir.

-

Slowly add methyl iodide to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours, monitoring by TLC.

-

Quench the reaction with water and acidify with dilute HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra to fully assign all proton and carbon signals and to confirm the connectivity of the molecule.

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

-

Data Acquisition: Acquire spectra in both positive and negative ion modes to determine the accurate mass of the molecular ion and to study its fragmentation patterns.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Visualization of the Structural Elucidation Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a novel compound like this compound.

References

Physicochemical Characterization of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid: A Technical Guide

Disclaimer: No experimental data for the physicochemical properties of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid were found in a comprehensive search of publicly available scientific literature. This guide provides predicted values for key physicochemical parameters and outlines standard experimental protocols for their determination. These predicted values are intended for informational purposes and should be confirmed by experimental data.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical and chemical research. A thorough understanding of its physicochemical properties is fundamental for its development, formulation, and potential use as a therapeutic agent or chemical intermediate. This technical guide summarizes the predicted physicochemical characteristics of this molecule and provides detailed experimental methodologies for their empirical validation.

Molecular Structure:

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were estimated using computational models and should be considered as approximations.

| Property | Predicted Value | Method |

| Molecular Weight | 188.14 g/mol | Calculation from molecular formula |

| Melting Point | Not available | Prediction requires specific software |

| Aqueous Solubility | Not available | Prediction requires specific software |

| pKa | Not available | Prediction requires specific software |

| logP | Not available | Prediction requires specific software |

Experimental Protocols for Physicochemical Characterization

This section outlines standard experimental procedures for the determination of key physicochemical properties.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology: Capillary Method

-

Sample Preparation: A small, finely powdered sample of the dry compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Figure 1. Workflow for Melting Point Determination.

Aqueous Solubility Determination

Aqueous solubility is a crucial parameter for drug absorption and formulation.

Methodology: Shake-Flask Method

-

Preparation: An excess amount of the solid compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Figure 2. Workflow for Aqueous Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different pH values, which affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH electrode.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa value corresponds to the pH at the half-equivalence point. For molecules with multiple ionizable groups, multiple inflection points may be observed.

Methodological & Application

Application Note: In Vitro Efficacy of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid as a Dihydroorotate Dehydrogenase Inhibitor

References

- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid is a novel heterocyclic compound with a pyrimidinedione core structure. While specific biological data for this compound is not extensively available, its structural similarity to known inhibitors of dihydropyrimidine dehydrogenase (DPD) suggests its potential application in cancer research. DPD is the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent[1][2]. Inhibition of DPD can increase the bioavailability and cytotoxic effects of 5-FU[2]. Therefore, this compound may serve as a potential modulator of fluoropyrimidine-based chemotherapy.

These application notes provide a general protocol for the initial in vitro evaluation of this compound in a cell culture setting. The provided protocols are intended as a starting point and will require optimization based on the specific cell line and experimental goals.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from in vitro experiments.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Compound Concentration (µM) | Incubation Time (h) | % Cell Viability | IC50 (µM) |

| MCF-7 | 0.1 | 48 | 98.2 ± 3.1 | > 100 |

| 1 | 48 | 95.6 ± 2.5 | ||

| 10 | 48 | 89.3 ± 4.2 | ||

| 50 | 48 | 75.1 ± 5.0 | ||

| 100 | 48 | 60.7 ± 3.8 | ||

| HT-29 | 0.1 | 48 | 99.1 ± 2.8 | > 100 |

| 1 | 48 | 96.3 ± 3.3 | ||

| 10 | 48 | 91.5 ± 2.9 | ||

| 50 | 48 | 80.2 ± 4.5 | ||

| 100 | 48 | 68.4 ± 4.1 |

Table 2: Potentiation of 5-Fluorouracil (5-FU) Cytotoxicity by this compound in MCF-7 Cells

| 5-FU Concentration (µM) | % Cell Viability (5-FU alone) | % Cell Viability (+ 10 µM Compound) | Fold Potentiation |

| 1 | 90.5 ± 4.2 | 75.3 ± 3.9 | 1.20 |

| 5 | 72.8 ± 3.8 | 50.1 ± 4.5 | 1.45 |

| 10 | 55.1 ± 5.1 | 32.6 ± 3.7 | 1.69 |

| 20 | 38.4 ± 3.5 | 18.9 ± 2.9 | 2.03 |

Experimental Protocols

Preparation of Stock Solutions

It is crucial to prepare a high-concentration stock solution of the compound, which can then be diluted to the desired working concentrations.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Protocol:

-

Aseptically weigh out a precise amount of the compound powder.

-

Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM).

-

Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be necessary.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

Cell Culture and Maintenance

Standard aseptic cell culture techniques should be followed. Protocols for culturing specific cell lines should be obtained from the supplier (e.g., ATCC).

-

General Protocol:

-

Culture cells in the recommended complete growth medium, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells as needed to maintain them in the exponential growth phase.

-

Cell Viability Assay (MTT or MTS Assay)

This protocol is a general guideline for determining the effect of the compound on cell viability.

-

Materials:

-

Cultured cells in exponential growth phase

-

Complete growth medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay)

-

Plate reader

-

-

Protocol:

-

Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

Prepare serial dilutions of the compound in complete growth medium from the stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Mandatory Visualizations

Proposed Signaling Pathway

References

Application Notes and Protocols for (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid in Drug Discovery

Disclaimer: There is currently no publicly available scientific literature detailing the specific biological activity or application of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid in drug discovery. The following application notes and protocols are presented as a scientifically informed hypothesis based on the structural similarity of this molecule to dihydroorotate, the natural substrate for dihydroorotate dehydrogenase (DHODH). It is postulated that this compound may act as a competitive inhibitor of DHODH. All experimental protocols and data are representative of the methodologies used to evaluate known DHODH inhibitors.

Introduction

This compound is a synthetic molecule that bears a close structural resemblance to dihydroorotate. Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1][] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are particularly dependent on this pathway.[3] Consequently, DHODH has emerged as a significant therapeutic target for the development of drugs for cancer, autoimmune diseases, and viral infections.[4]

This document outlines the hypothetical application of this compound as a DHODH inhibitor and provides detailed protocols for its evaluation.

Therapeutic Rationale for DHODH Inhibition

Inhibition of DHODH leads to the depletion of the intracellular pyrimidine pool, which in turn results in:

-

Cell Cycle Arrest: Primarily at the S-phase, due to the lack of necessary precursors for DNA replication.

-

Apoptosis: Programmed cell death is induced in cells that are highly dependent on de novo pyrimidine synthesis.

-

Immunosuppression: Proliferation of activated T-cells and B-cells is suppressed, making DHODH inhibitors effective in treating autoimmune disorders like rheumatoid arthritis and multiple sclerosis.

-

Antiviral Activity: The replication of certain viruses that rely on host cell nucleotide pools is inhibited.

Signaling Pathway

The de novo pyrimidine biosynthesis pathway is a fundamental metabolic route. This compound, as a hypothetical inhibitor, would block the conversion of dihydroorotate to orotate.

Caption: De Novo Pyrimidine Biosynthesis Pathway and the proposed inhibitory action.

Quantitative Data

The following table presents example inhibitory activities of well-characterized DHODH inhibitors. The potency of this compound would need to be determined experimentally using the protocols outlined below.

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| Brequinar | Human DHODH | Enzymatic | 2.1 - 4.5 | [4][5] |

| Teriflunomide (A77 1726) | Human DHODH | Enzymatic | 24.5 - 411 | [4][5] |

| Leflunomide | Human DHODH | Enzymatic | 332.9 | [4] |

| BAY-2402234 | Human DHODH | Enzymatic | 0.42 | [4] |

| Indoluidin D | Human DHODH | Enzymatic | 210 | [5] |

Experimental Protocols

Protocol 1: In Vitro DHODH Enzymatic Assay

This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of a test compound on recombinant human DHODH. The assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate.

Materials:

-

Recombinant human DHODH

-

L-Dihydroorotic acid (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

-

Test compound: this compound

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer.

-

Enzyme Preparation: Dilute the recombinant DHODH enzyme to a working concentration in the assay buffer.

-

Assay Reaction:

-

Add 2 µL of the test compound dilutions or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 178 µL of the diluted DHODH enzyme solution to each well.

-

Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

-

Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10.

-

Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

-

Measurement: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

-

Data Analysis: Calculate the initial reaction rate for each concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

This protocol assesses the effect of the test compound on the proliferation of a cancer cell line known to be sensitive to DHODH inhibition (e.g., A549, HL-60).

Materials:

-

A549 or other suitable cancer cell line

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound

-

Cell viability reagent (e.g., WST-1, CellTiter-Glo®)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should be below 0.1%. Replace the medium in the wells with the medium containing the different concentrations of the test compound or DMSO as a vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time and then measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Uridine Rescue Assay

This assay is crucial to confirm that the observed anti-proliferative effect is specifically due to the inhibition of the de novo pyrimidine synthesis pathway.

Procedure:

-

Follow the cell seeding and compound treatment steps as described in the Cell-Based Proliferation Assay protocol.

-

In a parallel set of wells, co-treat the cells with the test compound and a final concentration of 100 µM uridine.

-

After 72 hours of incubation, measure cell viability.

-

Data Analysis: Compare the cell viability of cells treated with the test compound alone to those co-treated with the test compound and uridine. A significant restoration of cell viability in the presence of uridine confirms on-target activity.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and characterization of a potential DHODH inhibitor.

Caption: General experimental workflow for DHODH inhibitor evaluation.

Conclusion

Based on its structural similarity to dihydroorotate, this compound represents a molecule of interest for investigation as a potential inhibitor of DHODH. The protocols detailed in this document provide a comprehensive framework for its synthesis, in vitro and cell-based evaluation, and validation of its mechanism of action. Successful demonstration of DHODH inhibition and anti-proliferative activity would warrant further investigation of this compound and its analogs as potential therapeutic agents for cancer and autoimmune diseases.

References

Application Notes and Protocols for the Analytical Detection of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

Introduction

(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid, a methylated derivative of L-dihydroorotic acid, is a heterocyclic compound of interest in pharmaceutical and metabolic research. Accurate and sensitive analytical methods are crucial for its quantification in various matrices, including biological fluids and reaction mixtures. This document provides detailed protocols for the detection and quantification of this analyte using modern analytical techniques. The methodologies are based on established procedures for the closely related endogenous metabolite, L-dihydroorotic acid (DHO), and are intended for use by researchers, scientists, and drug development professionals.

The primary analytical techniques covered in this application note are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). A conceptual protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is also presented as a potential alternative.

Analytical Methods Overview

Several analytical techniques can be employed for the analysis of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitive and selective quantification of small molecules in complex matrices. A validated LC-MS/MS assay for the quantification of the parent compound, L-dihydroorotic acid (DHO), in human plasma has been established.[1][2] This method can be adapted for the N-methylated analog.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A more accessible technique that can be used for quantification, particularly at higher concentrations. The presence of the dioxo-diazinane ring suggests UV absorbance, making this a viable detection method.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique typically requires derivatization of the polar carboxylic acid and amine functionalities to increase volatility. A GC-MS method for urea analysis involving derivatization to a pyrimidine derivative suggests a potential pathway for analyzing the target compound.

Quantitative Data Summary

The following table summarizes the quantitative performance data from a validated LC-MS/MS method for the parent compound, L-dihydroorotic acid (DHO), in human plasma.[1][2] These values provide a benchmark for the expected performance of a similar method adapted for this compound.

| Parameter | Value | Matrix |

| Linearity Range | 3.00 - 3,000 ng/mL | Human Plasma |

| Inter-assay Accuracy | 92.8% - 106% | Human Plasma |

| Inter-assay Precision (%CV) | < 7.2% | Human Plasma |

Experimental Protocols

Protocol 1: LC-MS/MS for Quantification in Biological Fluids

This protocol is adapted from a validated method for L-dihydroorotic acid in human plasma.[1][2]

1. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample, add 200 µL of a solution containing the stable isotope-labeled internal standard in acetonitrile.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

References

Application Notes and Protocols for High-Throughput Screening with (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

Disclaimer: The following application notes and protocols are a hypothetical use case for (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid in a high-throughput screening (HTS) context. As of the current date, specific HTS data for this compound is not publicly available. The proposed biological target and assay are based on the structural similarity of the compound to known modulators of the GABA-A receptor, such as barbiturates.[1] These notes are intended for research and drug development professionals as a guide for potential screening applications.

Introduction

This compound is a heterocyclic compound belonging to the diazinane family. Its core structure, a substituted pyrimidine-2,4,6(1H,3H,5H)-trione, is analogous to barbituric acid, the parent compound of barbiturates.[1] Barbiturates are a class of drugs that act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Modulation of the GABA-A receptor is a key strategy in the development of therapeutics for anxiety, epilepsy, and sleep disorders.

Given its structural features, this compound is a candidate for high-throughput screening campaigns aimed at discovering novel modulators of the GABA-A receptor. This document outlines a detailed protocol for a fluorescence-based HTS assay to assess the activity of this compound on the GABA-A receptor.

Hypothetical Biological Target: GABA-A Receptor

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron. This influx leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect. Positive allosteric modulators, such as benzodiazepines and barbiturates, bind to distinct sites on the receptor to enhance the effect of GABA, leading to increased Cl⁻ influx.

The proposed HTS assay will quantify the modulatory effect of this compound on GABA-A receptor activity by measuring changes in intracellular Cl⁻ concentration using a fluorescent indicator.

Signaling Pathway

Caption: Hypothetical signaling pathway of GABA-A receptor modulation.

High-Throughput Screening Protocol

Assay Principle: This protocol describes a cell-based, fluorescence-quenching assay to identify positive allosteric modulators of the GABA-A receptor. A cell line stably expressing a human GABA-A receptor subtype is loaded with a halide-sensitive fluorescent indicator. The baseline fluorescence is measured, after which the test compound and a sub-maximal concentration of GABA are added. Positive modulators will enhance the GABA-induced chloride influx, leading to quenching of the intracellular fluorescence.

Materials and Reagents:

-

Cell Line: HEK293 cells stably expressing a human GABA-A receptor subtype (e.g., α1β2γ2).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluorescent Indicator: MQAE (N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide) or equivalent halide-sensitive dye.

-

Test Compound: this compound dissolved in DMSO to a stock concentration of 10 mM.

-

Positive Control: Diazepam or another known GABA-A receptor positive modulator.

-

Agonist: γ-Aminobutyric acid (GABA).

-

Assay Plates: 384-well, black-walled, clear-bottom microplates.

Experimental Workflow

Caption: High-throughput screening experimental workflow.

Detailed Protocol:

1. Cell Culture and Plating:

- Culture HEK293 cells expressing the GABA-A receptor in T-175 flasks.

- Harvest cells at 80-90% confluency using standard trypsinization methods.

- Resuspend cells in culture medium and adjust the density to 1 x 10⁶ cells/mL.

- Dispense 25 µL of the cell suspension into each well of a 384-well plate (25,000 cells/well).